molecular formula C10H19N3 B13570447 1-(Azetidin-3-yl)-4-cyclopropylpiperazine

1-(Azetidin-3-yl)-4-cyclopropylpiperazine

Cat. No.: B13570447
M. Wt: 181.28 g/mol
InChI Key: TXUQHVQEEUBDEE-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-4-cyclopropylpiperazine is a heterocyclic compound that features both azetidine and piperazine rings Azetidine is a four-membered ring containing one nitrogen atom, while piperazine is a six-membered ring with two nitrogen atoms The cyclopropyl group attached to the piperazine ring adds to the compound’s structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-3-yl)-4-cyclopropylpiperazine can be achieved through various synthetic routes. One common method involves the aza-Michael addition reaction, where an azetidine derivative reacts with a piperazine derivative under basic conditions .

Industrial Production Methods

For industrial production, a green and cost-effective synthesis method is preferred. This involves using commercially available and low-cost starting materials, such as benzylamine, and employing green oxidation reactions in microchannel reactors . This method is not only environmentally friendly but also suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-4-cyclopropylpiperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminium hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminium hydride or sodium borohydride.

    Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-4-cyclopropylpiperazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Azetidin-3-yl)-4-cyclopropylpiperazine is unique due to its combination of azetidine and piperazine rings, along with the cyclopropyl group. This structural complexity imparts unique chemical properties and potential biological activities that are not observed in simpler compounds like azetidine or piperazine alone .

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

1-(azetidin-3-yl)-4-cyclopropylpiperazine

InChI

InChI=1S/C10H19N3/c1-2-9(1)12-3-5-13(6-4-12)10-7-11-8-10/h9-11H,1-8H2

InChI Key

TXUQHVQEEUBDEE-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCN(CC2)C3CNC3

Origin of Product

United States

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